molecular formula C6H5N3O B060386 Furo[2,3-d]pyrimidin-4-amine CAS No. 186454-70-6

Furo[2,3-d]pyrimidin-4-amine

Cat. No. B060386
M. Wt: 135.12 g/mol
InChI Key: JPIPZNJBXFDXHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furo[2,3-d]pyrimidin-4-amine derivatives involves several key strategies. One approach described the efficient synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues, utilizing 3,5-dibromopyridine as a starting material. This method involves formylation, palladium-catalyzed Suzuki-Miyaura cross-coupling, and microwave-assisted formamide degradation for the synthesis of the core structure (Deau et al., 2013). Another efficient and selective synthesis route for furo- and thieno[2,3-d]pyrimidin-4-amine derivatives via microwave irradiation has been developed, starting from readily available amines and substituted 2-aminofuran-3-carbonitrile (Han et al., 2010).

Molecular Structure Analysis

The molecular structure of furo[2,3-d]pyrimidin-4-amine derivatives is crucial for their biological activity. Structural modifications at specific positions of the furo[2,3-d]pyrimidin-4-amine scaffold have been shown to significantly influence the inhibitory activity against a series of Ser/Thr kinases, demonstrating the importance of molecular architecture in determining biological efficacy (Deau et al., 2013).

Scientific Research Applications

  • Synthesis Techniques :

    • An efficient synthesis method for furo[2,3-d]pyrimidin-4-amine derivatives using microwave irradiation was developed, providing a divergent, efficient, and selective synthesis route (Han et al., 2010).
  • Antitumor Activity :

    • Certain derivatives of furo[2,3-d]pyrimidin-4-amine demonstrated notable antitumor activity, with structure-activity relationships showing that activity depends on the nature of the amine fragments (Sirakanyan et al., 2019).
    • Synthesized furo[2,3-d]pyrimidin-4-amines showed potent microtubule depolymerizing activities and were effective against multidrug-resistant cancer cells (Devambatla et al., 2016).
  • Kinase Inhibition :

    • Novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their analogues were synthesized and evaluated for inhibitory activity against Ser/Thr kinases, with some compounds showing specificity to CLK1 among the tested kinases (Deau et al., 2013).
  • Anticonvulsive Activity :

    • Derivatives of furo[2,3-d]pyrimidin-4-amine were synthesized and assessed for anticonvulsive activity, identifying compounds with potential therapeutic applications (Sirakanyan et al., 2013).
  • ACK1 Inhibitors :

    • Research on ACK1 inhibitors led to the discovery of furo[2,3-d]pyrimidin-4-amines as potential candidates, with further refinement identifying potent and selective inhibitors (Jiao et al., 2012).
  • Other Applications :

    • Various other studies have explored the synthesis of novel derivatives and their biological activities, including antiproliferative effects and the potential for new pharmacological inhibitors (Loidreau et al., 2013), (Hassan, 2000).

Safety And Hazards

The safety information for furo[2,3-d]pyrimidin-4-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

furo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIPZNJBXFDXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=NC=NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432485
Record name Furo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-d]pyrimidin-4-amine

CAS RN

186454-70-6
Record name Furo[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186454-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
XY Jiao, DJ Kopecky, JS Liu, JQ Liu, JC Jaen… - Bioorganic & medicinal …, 2012 - Elsevier
Two classes of ACK1 inhibitors, 4,5,6-trisubstituted furo[2,3-d]pyrimidin4-amines and 4,5,6-trisubstituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines, were discovered and evaluated as ACK1 …
Number of citations: 78 www.sciencedirect.com
A Martin‐Kohler, J Widmer, G Bold… - Helvetica chimica …, 2004 - Wiley Online Library
Receptor tyrosine kinases such as VEGFR2 (vascular endothelial growth factor receptor 2, KDR) or EGFR (epidermal growth factor receptor) play crucial roles in a variety of diseases, …
Number of citations: 72 onlinelibrary.wiley.com
Y Han, K Ebinger, LE Vandevier, JW Maloney… - Tetrahedron …, 2010 - Elsevier
A new, divergent, efficient, and selective synthesis of furo- and thieno[2,3-d]pyrimidin-4-amine derivatives by microwave irradiation has been developed starting from readily available …
Number of citations: 26 www.sciencedirect.com
RKV Devambatla, OA Namjoshi… - Journal of medicinal …, 2016 - ACS Publications
The design, synthesis, and biological evaluations of eight 4-substituted 5-methyl-furo[2,3-d]pyrimidines are reported. Synthesis involved N 4 -alkylation of N-aryl-5-methylfuro[2,3-d]…
Number of citations: 33 pubs.acs.org
X Zhang, S Raghavan, M Ihnat, E Hamel… - Bioorganic & medicinal …, 2015 - Elsevier
A series of eleven conformationally restricted, 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines was designed to explore the bioactive conformation required for dual inhibition of …
Number of citations: 38 www.sciencedirect.com
JM Axten, JR Medina, Y Feng, A Shu… - Journal of medicinal …, 2012 - ACS Publications
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is activated in response to a variety of endoplasmic reticulum stresses implicated in numerous disease states. …
Number of citations: 625 pubs.acs.org
X Zhang, S Raghavan, M Ihnat, JE Thorpe… - Bioorganic & medicinal …, 2014 - Elsevier
The design, synthesis and biological evaluations of fourteen 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines are reported. Four compounds (11–13, 15) inhibit vascular endothelial …
Number of citations: 55 www.sciencedirect.com
J Han, SJ Kaspersen, S Nervik, KG Nørsett… - European Journal of …, 2016 - Elsevier
Epidermal growth factor receptor inhibitors are of importance in cancer therapy and possibly in the management of pain. Herein, we report a structure-activity relationship study with 29 …
Number of citations: 29 www.sciencedirect.com
G Petraitytė, V Masevičius - Chemija, 2015 - search.ebscohost.com
5-(Arylaminomethyl) furo [2, 3-d] pyrimidines were synthesized via the Mitsunobu reaction from 5-hydroxymethylfuro [2, 3-d] pyrimidine derivative and N-sulphonylanilines as acidic …
Number of citations: 0 search.ebscohost.com
T Cheeseright, MD Mackey - ABSTRACTS OF PAPERS OF THE …, 2017 - cresset-group.com
The protein interaction potential of the PERK active site also explains the SAR for these compounds, as the furo [2, 3-d] pyrimidin-4-amine heteroaryl is associated with a negative …
Number of citations: 2 www.cresset-group.com

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